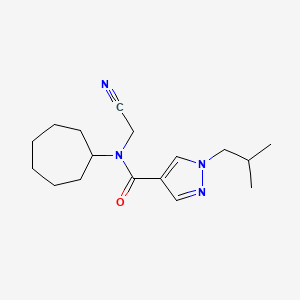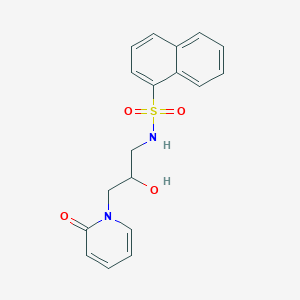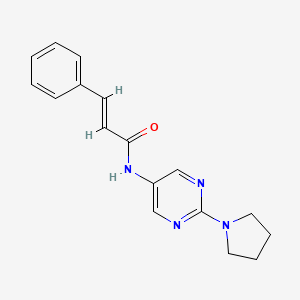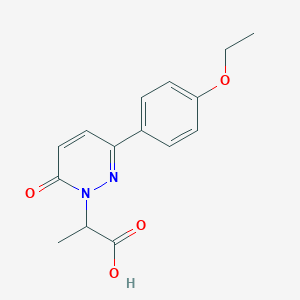![molecular formula C7H6ClF3N4O B2802306 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide CAS No. 320416-29-3](/img/structure/B2802306.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide (2-C5T2P-1HC) is an organic compound that is widely used in scientific research due to its unique properties. It is a hydrazinecarboxamide derivative with a trifluoromethyl group and a chloro-pyridine ring. 2-C5T2P-1HC is a versatile compound that can be used in a variety of scientific applications, including synthesis methods, mechanisms of action, biochemical and physiological effects, and more.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
A significant application of this compound is in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and materials science. For instance, Yang et al. (2015) described a facile one-pot synthesis of novel 1,2,4-Triazolo[4,3-a]Pyridine derivatives containing the trifluoromethyl moiety utilizing microwave irradiation. This synthesis pathway demonstrates the compound's role in creating structures with potential biological activities, despite exhibiting weak antifungal activity in this particular study (Ming-yan Yang et al., 2015).
Intermediate for Novel Insecticides
Another critical application area is the compound's role as an intermediate in the synthesis of new insecticides. Niu Wen-bo (2011) detailed the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a vital intermediate of chlorantraniliprole, a new insecticide. This synthesis process underscores the compound's utility in developing novel agricultural chemicals that can help in pest control (Niu Wen-bo, 2011).
Antimicrobial and Anticancer Evaluation
Research by Bondock and Gieman (2015) explored the synthesis of 2-chloro-3-hetarylquinolines, leading to the discovery of compounds with potent antibacterial and anticancer activities. This investigation highlights the compound's foundational role in creating chemotherapeutic agents with a broad spectrum of activity against various tumor cell lines, thus contributing significantly to pharmaceutical research (S. Bondock & Hanaa Gieman, 2015).
Development of Fluorinated Polyamides
In the field of polymer science, Chenyi Wang et al. (2007) utilized a similar compound for the synthesis and characterization of fluorinated polyamides derived from unsymmetrical diamines containing the phthalazinone moiety. These polymers exhibited excellent thermal stability and solubility in various organic solvents, highlighting the compound's utility in creating advanced materials with potential applications in electronics, coatings, and as materials resistant to harsh chemical environments (Chenyi Wang et al., 2007).
Eigenschaften
IUPAC Name |
[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N4O/c8-4-1-3(7(9,10)11)2-13-5(4)14-15-6(12)16/h1-2H,(H,13,14)(H3,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIBUGKYTDFONQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NNC(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2802227.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2802229.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2802233.png)

![3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2802238.png)



![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2802245.png)
